molecular formula C8H8N2O4 B7890588 2-(Methylamino)-4-nitrobenzoic acid

2-(Methylamino)-4-nitrobenzoic acid

Cat. No.: B7890588
M. Wt: 196.16 g/mol
InChI Key: HADBFHYRFMHZMT-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is characterized by a benzene ring substituted with a nitro group (-NO2) at the 4-position and a methylamino group (-NHCH3) at the 2-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized by nitration of 2-(methylamino)benzoic acid using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.

  • Reduction Reaction: Another method involves the reduction of 2-nitrobenzoic acid followed by amination with methylamine (CH3NH2).

Industrial Production Methods: Industrial production typically involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(methylamino)-4-aminobenzoic acid.

  • Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic conditions.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.

  • Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).

Major Products Formed:

  • Oxidation: 2-(Methylamino)-4-carboxybenzoic acid.

  • Reduction: 2-(Methylamino)-4-aminobenzoic acid.

  • Substitution: 2-(Methylamino)-4-bromobenzoic acid or 2-(Methylamino)-4-chlorobenzoic acid.

Scientific Research Applications

2-(Methylamino)-4-nitrobenzoic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of other organic compounds and intermediates.

  • Biology: The compound is used in biochemical studies to understand the effects of nitroaromatic compounds on biological systems.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Methylamino)-4-nitrobenzoic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The nitro group can act as an electrophile, interacting with nucleophilic sites in biological molecules.

  • Pathways Involved: The compound may interfere with cellular signaling pathways, leading to anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

  • 2-(Methylamino)benzoic Acid: Lacks the nitro group, resulting in different chemical properties and reactivity.

  • 4-Nitrobenzoic Acid: Lacks the methylamino group, leading to variations in biological activity and applications.

  • 2-Aminobenzoic Acid (Anthranilic Acid): Similar structure but with an amino group instead of a nitro group.

Uniqueness: 2-(Methylamino)-4-nitrobenzoic acid is unique due to the presence of both a nitro group and a methylamino group on the benzene ring, which influences its chemical reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(methylamino)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-9-7-4-5(10(13)14)2-3-6(7)8(11)12/h2-4,9H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADBFHYRFMHZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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